Methanesulfinic acid

Descripción general

Descripción

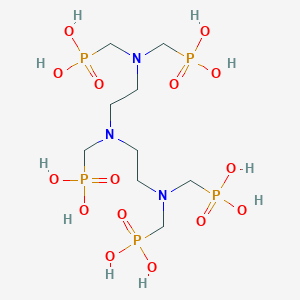

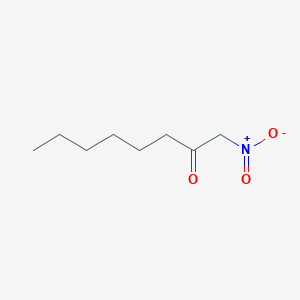

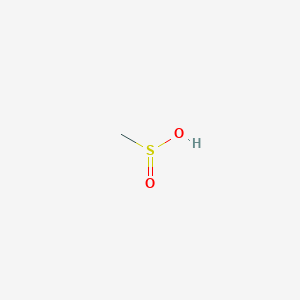

Methanesulfinic acid, also known as Methylsulfonic acid or MSA, is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form .

Synthesis Analysis

The direct sulfonation of methane to methanesulfonic acid was achieved in an electrochemical reactor without adding peroxide initiators . The synthesis proceeds only from oleum and methane . This is possible due to in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode .Molecular Structure Analysis

Methanesulfinic acid has a molecular formula of CH4O2S . Its molecular weight is 80.106 .Chemical Reactions Analysis

Methanesulfinic acid (MSIA) is an important intermediate in the oxidation of dimethyl sulfide (DMS) in the marine boundary layer . The oxidation of MSIA by ozone in the gas phase to form methanesulfonic acid (MSA) was investigated using theoretical calculations . Three pathways can be found for the reaction of MSIA with ozone .Physical And Chemical Properties Analysis

Methanesulfinic acid is a very strong acid (pKa = − 1.9) . In addition, it is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .Aplicaciones Científicas De Investigación

1. Atmospheric Chemistry and Environmental Impact

Methanesulfinic acid (MSIA) plays a crucial role in atmospheric chemistry. Lv et al. (2019) explored its properties at the air-water interface, revealing that MSIA, produced from the oxidation of dimethyl sulfide, tends to tilt at the interface with its sulfino group pointing toward the water phase. This feature may favor heterogeneous oxidation of MSIA, impacting atmospheric composition and processes (Lv et al., 2019). Additionally, another study by Lv et al. (2019) examined the oxidation mechanism of MSIA by ozone in the atmosphere, providing insights into the atmospheric oxidation pathways of MSIA and its transformation into other compounds (Lv et al., 2019).

2. Industrial and Chemical Processes

MSIA is utilized in various industrial processes. Wu et al. (2013) demonstrated its use in gasoline desulfurization through catalytic alkylation, highlighting an environmentally friendly method for removing sulfur compounds (Wu et al., 2013). Tian et al. (2012) discussed its application as a catalyst in the alkylation of olefins with aromatics, offering a biodegradable and environmentally benign route for this chemical process (Tian et al., 2012).

3. Electroplating and Metal Finishing

Balaji and Pushpavanam (2003) explored the use of methanesulfonic acid in electroplating for metal finishing industries. It has largely replaced other acids in this domain due to its superior properties and environmental benefits, particularly in the electrodeposition of tin and tin-lead solder on electronic devices (Balaji & Pushpavanam, 2003).

4. Catalysis in Organic Synthesis

Methanesulfonic acid serves as an efficient catalyst in various organic synthesis reactions. Bonrath et al. (2009) highlighted its effectiveness in reactions like Wagner-Meerwein rearrangements and Friedel-Crafts alkylations, significantly contributing to industrial syntheses of vitamins and other organic compounds (Bonrath et al., 2009).

5. Semiconductor and Electronic Industries

Omar et al. (2022) studied the use of MSIA in semiconductor packaging, particularly in electroplating steps and its implications on the encapsulated leadframe. The study provides insights into the impact of MSIA on the surface conditions of leadframes in semiconductor packages (Omar et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . These applications include cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers . As a result, MSA will become more widely available and a lower price will make it an increasingly attractive option .

Propiedades

IUPAC Name |

methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFVTBPCXGIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20277-69-4 (hydrochloride salt) | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50170227, DTXSID80902396 | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfinic acid | |

CAS RN |

17696-73-0 | |

| Record name | Methanesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)